molecular formula C9H13NOS B2831365 1-(2-Isothiocyanatocyclohexyl)ethanone CAS No. 2460750-70-1

1-(2-Isothiocyanatocyclohexyl)ethanone

Cat. No.: B2831365
CAS No.: 2460750-70-1
M. Wt: 183.27
InChI Key: GYHLPYXAGONCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatocyclohexyl)ethanone is an organic compound with the molecular formula C9H13NOS and a molar mass of 183.27 g/mol It is characterized by the presence of an isothiocyanate group attached to a cyclohexyl ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(2-Isothiocyanatocyclohexyl)ethanone typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform under basic conditions to form the isothiocyanate intermediate. This intermediate is then reacted with acetyl chloride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(2-Isothiocyanatocyclohexyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol group.

    Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Isothiocyanatocyclohexyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen atoms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Isothiocyanatocyclohexyl)ethanone involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modulation of protein function, which may underlie its biological effects.

Comparison with Similar Compounds

1-(2-Isothiocyanatocyclohexyl)ethanone can be compared with other isothiocyanate-containing compounds, such as:

    Phenyl isothiocyanate: Similar in reactivity but differs in the aromatic ring structure.

    Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it has a simpler aliphatic structure.

    Benzyl isothiocyanate: Contains a benzyl group, making it more hydrophobic and potentially more reactive with certain biological targets.

The uniqueness of this compound lies in its cyclohexyl ring, which imparts different steric and electronic properties compared to its aromatic or aliphatic counterparts.

Properties

IUPAC Name

1-(2-isothiocyanatocyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHLPYXAGONCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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